Alvaradoin M

Description

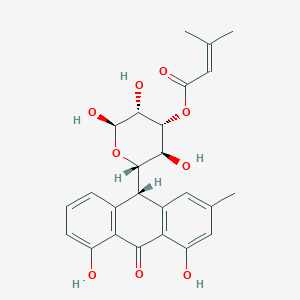

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H26O9 |

|---|---|

Molecular Weight |

470.5 g/mol |

IUPAC Name |

[(2S,3S,4R,5R,6R)-2-[(9S)-4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl]-3,5,6-trihydroxyoxan-4-yl] 3-methylbut-2-enoate |

InChI |

InChI=1S/C25H26O9/c1-10(2)7-16(28)33-24-21(30)23(34-25(32)22(24)31)17-12-5-4-6-14(26)18(12)20(29)19-13(17)8-11(3)9-15(19)27/h4-9,17,21-27,30-32H,1-3H3/t17-,21-,22+,23-,24+,25+/m0/s1 |

InChI Key |

XVEVCPOACUOIOH-AEPXPHGDSA-N |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4[C@@H]([C@H]([C@H]([C@@H](O4)O)O)OC(=O)C=C(C)C)O)C=CC=C3O |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)O)O)OC(=O)C=C(C)C)O)C=CC=C3O |

Origin of Product |

United States |

Preclinical Biological Activities and Potential Therapeutic Relevance of Alvaradoin M

In Vitro Cytotoxicity and Antiproliferative Studies

Preclinical investigations have explored the cytotoxic and antiproliferative effects of Alvaradoin M across various cancer cell lines. These studies are crucial for understanding the compound's potential as a therapeutic agent.

Evaluation in Human Oral Epidermoid Carcinoma (KB) Cell Lines

This compound has been evaluated for its cytotoxic activity against the human oral epidermoid carcinoma (KB) cell line. Bioactivity-directed fractionation of extracts from Alvaradoa haitiensis, using the KB cell line to monitor activity, led to the isolation and identification of several new anthracenone (B14071504) C-glycosides, including this compound. ebi.ac.uknih.govgoogle.comresearchgate.net All isolated compounds, including this compound, displayed potent cytotoxic activities against the KB cell line. nih.govgoogle.com this compound demonstrated an EC50 value of 0.383 ± 0.043 µM against the KB cell line. google.com

Table 1: Cytotoxic Activity of this compound Against KB Cell Line

| Cell Line | EC50 (µM) |

| KB | 0.383 ± 0.043 google.com |

Assessment across Diverse Human Cancer Cell Lines (e.g., LNCaP, Col2, Lu1, HL-60, hTERT-RPE1)

While specific detailed data for this compound across a broad panel of cancer cell lines like LNCaP, Col2, Lu1, HL-60, and hTERT-RPE1 were not extensively detailed for this compound itself in the search results, related anthracenone C-glycosides from Alvaradoa haitiensis, such as Alvaradoin E and F, have been evaluated in some of these lines using in vitro and in vivo hollow fiber assays. Alvaradoin E, for instance, demonstrated significant growth inhibition in LNCaP and Col2 cells in the hollow fiber assay when administered intraperitoneally. researchgate.netiiarjournals.org Studies on Alvaradoin E also showed significant decreases in cell viability and increases in DNA breakage in HL-60 leukemia cells. researchgate.netiiarjournals.org While direct comprehensive data for this compound on all these specific cell lines were not found, the activity of closely related compounds suggests potential for broader spectrum activity within this class of molecules.

Comparative Efficacy with Related Anthracenone C-Glycosides

This compound is one of several anthracenone C-glycosides isolated from Alvaradoa haitiensis. ebi.ac.uknih.govgoogle.com Comparative studies with related compounds like Alvaradoin E and Alvaradoin F have been conducted, particularly in the KB cell line assay. google.comresearchgate.net Alvaradoin E and F were identified as the most potent cytotoxic agents against the KB cell line among the isolated alvaradoins E-N, with IC50 values of 0.050 µM and 0.065 µM, respectively. researchgate.netnih.gov this compound showed an EC50 of 0.383 µM against the same cell line. google.com This indicates that while this compound is cytotoxic, Alvaradoin E and F exhibited higher potency in this specific in vitro model. google.comresearchgate.netnih.gov

Table 2: Comparative Cytotoxicity of Alvaradoins Against KB Cell Line

| Compound | EC50/IC50 (µM) |

| Alvaradoin E | 0.050 ± 0.019 google.com |

| Alvaradoin F | 0.065 ± 0.026 google.com |

| This compound | 0.383 ± 0.043 google.com |

| Alvaradoin G | 0.652 ± 0.152 google.com |

| Alvaradoin H | 1.074 ± 0.430 google.com |

| Alvaradoin I | 12.500 ± 3.030 google.com |

| Alvaradoin J | 15.909 ± 3.409 google.com |

| Alvaradoin K | 0.272 ± 0.072 google.com |

| Alvaradoin L | 0.591 ± 0.104 google.com |

| Alvaradoin N | 2.935 ± 1.298 google.com |

| Camptothecin | 0.0036 ± 0.0029 google.com |

Note: EC50 and IC50 values represent the concentration required for 50% inhibition of cell growth or viability.

In Vivo Preclinical Efficacy Models

In addition to in vitro studies, preclinical efficacy of alvaradoins has been investigated using in vivo models.

Studies in Murine Lymphocytic Leukemia Models (e.g., P388)

Selected potent compounds from the in vitro assays, including related alvaradoins, have been evaluated in the P388 murine lymphocytic leukemia model. ebi.ac.uknih.govgoogle.com While this compound itself was not explicitly stated as being tested in the P388 model in the provided search results, Alvaradoin E, one of the most potent isolates, showed antileukemic activity in this model, with a T/C (Treated/Control) value of 125% at a dose of 0.2 mg/kg per injection when administered intraperitoneally. ebi.ac.uknih.govgoogle.comresearchgate.netnih.gov This suggests the potential for in vivo activity within the alvaradoin class of compounds.

Application of In Vivo Hollow Fiber Assays for Tumor Growth Inhibition

The in vivo hollow fiber assay is a model used to bridge the gap between in vitro cell-based assays and traditional xenograft models, allowing for the evaluation of a compound's activity against human cancer cells in a living system. scispace.comreactionbiology.comnih.gov Alvaradoins E and F have been evaluated using this assay with various cell lines, including KB, LNCaP, and Col2. google.comresearchgate.netiiarjournals.orgnih.govscispace.com These studies demonstrated significant growth inhibition of tumor cells in the hollow fibers when the compounds were administered intraperitoneally. google.comresearchgate.netnih.gov Although specific data for this compound in the hollow fiber assay were not found, the positive results for related alvaradoins E and F in this model indicate the potential for other compounds in this class, including this compound, to exhibit in vivo tumor growth inhibitory effects. google.comresearchgate.netnih.gov

Assessment of Growth Inhibition in Various Tumor Xenograft Models (e.g., KB, LNCaP, Col2)

Exploration of Other Preclinical Bioactivities (if directly supported by research results for this compound)

This compound is a subject of research for potential applications in therapeutic areas beyond oncology, including infectious diseases and neurological disorders. proquest.com

Investigations into Potential for Combating Infectious Diseases (preclinical models)

The potential applications of this compound are being explored in the context of infectious diseases. proquest.com This area of research seeks compounds with novel mechanisms of action to address various pathogens. proquest.com However, specific research findings or data from preclinical models investigating this compound's potential for combating infectious diseases were not explicitly detailed in the consulted sources.

Research on Neurological Disorder Models (preclinical, if specific data found)

This compound is also a compound of interest in the study of neurological disorders. proquest.com Research in this domain aims to identify compounds that could potentially address debilitating neurological conditions. proquest.com Nevertheless, specific preclinical data or detailed research findings regarding this compound's activity in neurological disorder models were not available in the consulted literature.

Molecular Mechanisms of Action of Alvaradoin M

Cell Death Induction Pathways

Alvaradoin M's primary mechanism of action against cancer cells involves the induction of apoptosis, a controlled process of cell self-destruction. minervamedica.it This is a critical pathway in the body's natural defense against the development and progression of cancer. mdpi.com

Apoptosis Induction and Characterization in Cancer Cells (e.g., LNCaP, HL-60)

Research has shown that a related compound, alvaradoin E, which shares structural similarities with this compound, effectively triggers apoptosis in human prostate cancer (LNCaP) and human promyelocytic leukemia (HL-60) cells. nih.govnih.gov The process of apoptosis is characterized by a series of distinct morphological and biochemical changes within the cell, which have been observed and quantified using various scientific assays. nih.govnih.govmdpi.com

A hallmark of apoptosis is the condensation of chromatin, the substance within a chromosome consisting of DNA and protein. nih.govresearchgate.net The DAPI (4',6-diamidino-2-phenylindole) assay is a fluorescent staining method used to visualize this process. nih.gov In studies involving alvaradoin E, treatment of LNCaP cells led to observable chromatin condensation, indicating the initiation of apoptosis. nih.gov

Table 1: Effect of Alvaradoin E on Chromatin Condensation in LNCaP Cells

| Treatment Concentration (µM) | Exposure Time (hours) | Observation |

| 0.4, 2, 10, 50 | 24 or 48 | Chromatin Condensation |

| Data derived from studies on alvaradoin E, a structurally similar compound. nih.gov |

Mitochondria, the powerhouses of the cell, play a crucial role in apoptosis. nih.govnih.gov A key early event in this process is the depolarization of the mitochondrial membrane potential. umich.eduresearchgate.net The DiOC6 (3,3'-dihexyloxacarbocyanine iodide) uptake assay is employed to measure this change. nih.govresearchgate.net Treatment of LNCaP cells with alvaradoin E resulted in a dose-dependent depolarization of the mitochondrial membrane, further confirming the induction of early-stage apoptosis. nih.gov

Table 2: Alvaradoin E-Induced Mitochondrial Membrane Potential Depolarization in LNCaP Cells

| Alvaradoin E Concentration (µM) | Exposure Time (hours) | Result |

| 0.07, 0.14, 0.28, 0.56, 0.86, 1.12 | 12 | Dose-dependent membrane depolarization |

| Data derived from studies on alvaradoin E, a structurally similar compound. nih.gov |

In healthy cells, a phospholipid called phosphatidylserine (B164497) is located on the inner side of the cell membrane. bio-techne.com During apoptosis, it flips to the outer surface, a process known as externalization. bio-techne.comresearchgate.net Annexin (B1180172) V-FITC is a fluorescently labeled protein that specifically binds to externalized phosphatidylserine, allowing for the detection of apoptotic cells. serva.decanvaxbiotech.com In HL-60 cells treated with alvaradoin E, a significant increase in Annexin V-FITC binding was observed, indicating a substantial rise in apoptotic cells. nih.gov Treatment with 0.07 µM of alvaradoin E for 24 hours led to an 8.6-fold increase in annexin V-FITC binding, from 3% to 25.9%. nih.gov

A later stage of apoptosis involves the fragmentation of the cell's DNA by enzymes. abcam.cnmblbio.comnexusacademicpublishers.comnih.govnih.govbiorxiv.org The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect these DNA breaks. abcam.cnmblbio.comnih.gov Treatment of HL-60 cells with alvaradoin E resulted in a notable increase in DNA fragmentation. nih.gov Specifically, exposure to 1.12 µM of alvaradoin E for 32 hours caused a 10-fold increase in FITC-dUTP binding, from 1.2% to 12.1%. nih.gov

Phosphatidylserine Externalization (Annexin V-FITC Binding)

Investigation of Other Programmed Cell Death Modalities (e.g., Autophagy, Necroptosis)

While apoptosis is the primary cell death pathway induced by alvaradoin compounds, the potential involvement of other programmed cell death modalities, such as autophagy and necroptosis, is an area of ongoing scientific inquiry. nih.govmdpi.comfrontiersin.orgnih.gov Autophagy is a cellular recycling process that can sometimes lead to cell death, while necroptosis is a form of programmed necrosis. nih.gove-dmj.orgnih.govnih.gov Currently, specific research detailing the role of this compound in inducing autophagy or necroptosis is limited. However, the broader field of cancer research is actively exploring how different cell death pathways can be manipulated for therapeutic benefit. nih.govkoreamed.orgdntb.gov.ua

Elucidation of Molecular Targets and Signaling Pathways

The scientific investigation into this compound has primarily focused on its potential as an anticancer agent by identifying its molecular targets and the cellular signaling pathways it modulates. Computational studies have been instrumental in elucidating these mechanisms at an atomic level.

Inhibition of p53-MDM2 Interaction and Reactivation of p53 Functioning

A significant body of research points toward this compound's ability to disrupt the crucial protein-protein interaction between the p53 tumor suppressor protein and its negative regulator, Murine Double Minute 2 (MDM2). researchgate.netresearcher.life In many cancers, MDM2 is overexpressed, leading to the inactivation and degradation of p53, thereby allowing cancer cells to evade apoptosis and proliferate. oncotarget.commdpi.com By inhibiting the p53-MDM2 interaction, small molecules can restore the tumor-suppressing function of p53. researchgate.netoncotarget.com this compound has been identified as a promising natural compound that can act as an antagonist in this interaction, potentially reactivating p53's normal transcriptional activity. researcher.lifescience.gov

Computational methods such as virtual screening and molecular docking have been pivotal in identifying this compound as a potential inhibitor of the p53-MDM2 complex. researcher.life In one study, a large library of 2,295 phytochemicals was screened to find candidates capable of blocking the p53-MDM2 interaction. researcher.life From this extensive screening, this compound emerged as one of four potential inhibitors, alongside epigallocatechin gallate, alvaradoin E, and nordihydroguaiaretic acid. researcher.liferesearchgate.net

Molecular docking studies predict how a ligand (like this compound) binds to a protein target (MDM2). These simulations showed that this compound fits into the core hydrophobic pocket of MDM2. researchgate.netresearcher.life This pocket is the same site where key amino acid residues of p53 (specifically Phe19, Trp23, and Leu26) would normally bind. researcher.lifemdpi.com By occupying this hydrophobic cleft, this compound sterically hinders the binding of p53 to MDM2. researchgate.netresearcher.life Detailed analysis of the docked complex revealed that this compound forms interactions with several key amino acid residues within the MDM2 pocket, including Val93, Ile62, and Leu57. researchgate.net The predicted binding energy from these studies indicates a strong and favorable interaction. semanticscholar.org

| Compound | Predicted Binding Energy (kcal/mol) |

|---|---|

| Epigallocatechin gallate | -17.40 |

| This compound | -14.22 |

| Alvaradoin E | -12.19 |

| Nordihydroguaiaretic acid | -11.54 |

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability and dynamic behavior of the ligand-protein complex over time. nih.govmdpi.com These simulations provide a more realistic model of the biological environment and can validate the binding poses predicted by docking. arxiv.org For promising inhibitors of the p53-MDM2 interaction identified through virtual screening, MD simulations have been used to confirm the stability of the compound within the MDM2 binding pocket. researchgate.net Studies have shown that the complexes, including those of top candidates like this compound, remain stable throughout the simulation period, which can be as long as 100,000 picoseconds (100 nanoseconds). researchgate.net This stability suggests that the binding is robust and not a transient artifact, reinforcing the potential of this compound as a consistent inhibitor of the p53-MDM2 interaction.

Molecular Docking and Virtual Screening Studies on p53-MDM2 Binding

Modulation of Other Critical Cellular Signaling Pathways

Current scientific literature on this compound primarily focuses on its interaction with the p53-MDM2 pathway. Detailed investigations into its effects on other critical cellular signaling pathways are not extensively documented.

Identification of Specific Protein/Enzyme Targets

The principal protein target identified for this compound in the context of its anticancer potential is the MDM2 protein. researchgate.netresearcher.life Research has centered on its role as an antagonist that blocks the hydrophobic cleft of MDM2, thereby preventing p53 binding. researchgate.netsemanticscholar.org At present, the available research has not prominently reported other specific protein or enzyme targets for this compound.

Structure Activity Relationships Sar and Structural Optimization of Alvaradoin M

SAR Analysis of Anthracenone (B14071504) C-Glycosides, including Alvaradoin M

Bioactivity-guided fractionation of extracts from the plant Alvaradoa haitiensis led to the isolation of several anthracenone C-glycosides, named alvaradoins. ebi.ac.ukresearchgate.net The evaluation of these compounds for cytotoxicity against various cancer cell lines has enabled the development of preliminary structure-activity relationships. ebi.ac.ukresearchgate.net Aryl-C-glycosides, the class to which alvaradoins belong, are noted for their stability against hydrolysis compared to O-glycosides and a wide range of biological activities, including anticancer effects. researchgate.netnih.gov

| Feature | Description | Impact on Activity |

| Class | Anthracenone C-Glycoside | The C-glycosidic bond provides enhanced stability in biological systems compared to O-glycosides, which is crucial for bioavailability and sustained action. researchgate.netnih.gov |

| Core Structure | A polycyclic anthracenone aglycone. | The planar, aromatic core is capable of intercalating with biological macromolecules, a potential mechanism for cytotoxicity. |

| Glycosidic Moiety | A sugar unit (e.g., lyxopyranose in this compound) attached to the aglycone. ebi.ac.uk | The nature and substitution of the sugar significantly modulate the compound's solubility, cell permeability, and interaction with specific biological targets. researchgate.net |

Influence of Glycosidic Linkage Stereochemistry on Biological Activity

The stereochemistry of the C-glycosidic bond is a critical determinant of biological activity, as it dictates the spatial orientation of the sugar moiety relative to the aglycone core. numberanalytics.com This orientation affects how the molecule interacts with chiral biological targets like enzymes and receptors. numberanalytics.comchiralpedia.com

In the synthesis of related anthracenone C-glycosides, such as alvaradoins E and F, specific reaction conditions have been developed to control this stereochemistry. For instance, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in the coupling of an anthracenone with a bromosugar selectively yields the β-C-glycoside isomer in high excess (>20:1). acs.orgtminehan.com This stereoselectivity is crucial, as different stereoisomers can exhibit vastly different biological profiles. numberanalytics.comnih.gov While specific studies on the α- vs β-linkage activity of this compound are limited, the general principles of C-glycoside chemistry underscore the importance of this feature. numberanalytics.com

Role of Specific Substituents on the Anthracenone Core and Sugar Moiety

Modifications to both the anthracenone core and the attached sugar have profound effects on cytotoxicity. This compound is characterized by a 1,8-dihydroxy-3-methylanthracen-9(10H)-one core and a 3-O-senecioyl-α-L-lyxopyranosyl moiety at position 10. ebi.ac.uk

SAR studies on a series of isolated alvaradoins revealed key insights:

Acylation of the Sugar: The presence and nature of acyl groups on the sugar are critical. This compound possesses a 3-O-senecioyl group. ebi.ac.uk Comparative studies of related alvaradoins show that compounds with a senecioyl moiety exhibit different potency compared to those with other acyl groups like acetate (B1210297) or benzoate. For instance, in one study, the conversion of an acetate group to a hydroxy group, in the presence of a senecioyl moiety on the glycoside, led to a significant drop in EC50 values, indicating increased cytotoxicity. researchgate.net

Hydroxylation of the Core: The pattern of hydroxylation on the anthracenone core is fundamental to activity, influencing the molecule's electronic properties and hydrogen-bonding capabilities.

The table below summarizes the cytotoxicity data for several alvaradoins, highlighting the influence of different substituents.

| Compound | R2 Substituent | R3 Substituent | R4 Substituent | Cytotoxicity (KB cells) EC50 (µM) |

| Alvaradoin E | H | OAc | OAc | 0.050 tminehan.com |

| Alvaradoin F | H | OAc | OAc | 0.065 tminehan.com |

| Alvaradoin J | O-Senecioyl | OAc | OAc | 0.0051 researchgate.net |

| Alvaradoin K | H | O-Senecioyl | OH | 0.0084 researchgate.net |

| Alvaradoin L | H | O-Senecioyl | OH | 0.0054 researchgate.net |

| This compound | O-Senecioyl | OH | OH | 0.0086 researchgate.net |

Data compiled from Phifer et al. (2007) and Ng et al. (2019). Note: Substituent positions (R2, R3, R4) refer to the sugar moiety as defined in the source literature. Alvaradoins E and F are C-10 epimers, as are K and L. Alvaradoin J and M are also structurally related diastereomers.

Impact of Chirality (e.g., at C-10) on In Vitro and In Vivo Efficacy

Chirality, particularly at the C-10 position of the anthracenone core where the sugar is attached, is a defining feature of the alvaradoins. researchgate.net Enantiomers and diastereomers often exhibit different pharmacological and toxicological profiles because biological systems are inherently chiral. nih.govmdpi.comnih.gov

Many alvaradoins were isolated as pairs of diastereoisomers, differing only in the stereoconfiguration at C-10. researchgate.net For example, alvaradoin E and alvaradoin F are epimers at this position, as are alvaradoin K and alvaradoin L. researchgate.nettminehan.com While both epimers in these pairs show potent cytotoxicity, there are often notable differences in their EC50 values, underscoring the impact of C-10 stereochemistry on efficacy. researchgate.nettminehan.com this compound is the (10S)-stereoisomer. ebi.ac.uk The difference in the spatial arrangement of the bulky C-glycosyl group can affect how the molecule fits into the active site of a target protein or intercalates with DNA. Although alvaradoins E and F showed poor binding to duplex DNA, their affinity for other biological targets could be stereochemically dependent. acs.org

The in vivo evaluation of alvaradoin E ((10R)-configuration) demonstrated antileukemic activity in a murine model, whereas similar in vivo data for its (10S)-epimer, alvaradoin F, or for this compound, is less reported, highlighting that in vitro potency must be validated with in vivo studies where pharmacokinetics can also be influenced by chirality. tminehan.comminervamedica.it

Rational Design and Synthesis of this compound Derivatives and Analogues

The promising biological activity of natural alvaradoins makes them attractive lead compounds for drug development. researchgate.netresearchgate.net Rational design and synthetic chemistry offer pathways to optimize their structure for improved efficacy and better pharmacological properties. rsc.orgnih.gov

Strategies for Chemical Modification and Scaffold Derivatization

Chemical modification is a key strategy for exploring the SAR of alvaradoins and developing improved analogues. researchgate.netnih.gov Based on the known SAR, several strategies can be envisioned:

Varying the Sugar Moiety: Synthesizing analogues with different sugars (e.g., glucose, rhamnose) or modified sugars (e.g., deoxy-sugars, amino-sugars) could probe the requirements for target binding and cellular uptake.

Modifying Acyl Substituents: The senecioyl group on this compound is a clear point for modification. ebi.ac.uk Replacing it with other lipophilic or electronically different ester groups could fine-tune the compound's activity and physicochemical properties.

Altering the Aglycone Core: Introducing different substituents (e.g., halogens, alkyl groups, methoxy (B1213986) groups) onto the anthracenone scaffold could enhance potency or alter the mechanism of action.

Prodrug Approaches: Converting the phenolic hydroxyl groups into esters or other labile functionalities could improve bioavailability, with the active compound being released in vivo.

Total Synthesis Approaches to Alvaradoins and Related C-Glycosides

The total synthesis of complex natural products like alvaradoins is essential for confirming their structure and providing access to analogues not found in nature. While a total synthesis of this compound itself has not been explicitly detailed in the reviewed literature, concise total syntheses of the related compounds alvaradoins E and F, uveoside, and 10-epi-uveoside have been successfully accomplished. figshare.comcalstate.eduacs.org These synthetic routes provide a robust blueprint for accessing this compound and its derivatives.

The key steps in these syntheses include:

Stereoselective C-Glycosylation: A crucial step involves the coupling of the anthracenone aglycone (chrysophanic acid) with a protected bromosugar. figshare.comcalstate.edu The use of the base DBU was found to be highly effective, promoting the reaction to stereoselectively form the desired β-C-glycosidic bond. acs.orgtminehan.com This method overcomes a significant challenge in C-glycoside synthesis. numberanalytics.com

Installation of C-1' Oxygenation: A significant hurdle in synthesizing alvaradoins compared to other C-glycosides was the installation of the ester functionality at the anomeric carbon (C-1') of the sugar. acs.orgtminehan.com This was achieved through a Pb(OAc)₄-mediated Kochi reaction on a carboxylic acid precursor, which allowed for the introduction of the C-1' oxygen atom, later converted to the final ester group. acs.orgfigshare.comcalstate.edu

These synthetic achievements demonstrate that the chemical tools are available to produce this compound and a wide array of designed analogues, enabling a more thorough exploration of their therapeutic potential.

Evaluation of Novel Derivatives for Enhanced Potency and Selectivity

The evaluation of derivatives is fundamental to understanding structure-activity relationships (SAR) and identifying compounds with improved therapeutic potential. For the alvaradoin family, initial studies have focused on the cytotoxic profiles of naturally occurring analogs.

The cytotoxicity of Alvaradoins E-N, a series of compounds isolated from Alvaradoa haitiensis alongside this compound, has been evaluated against various human cancer cell lines. researchgate.netsigmaaldrich.com This initial screening of natural derivatives provides a foundation for SAR studies. For instance, Alvaradoin E and Alvaradoin F, which are closely related to this compound, exhibit potent cytotoxic activity against human oral epidermoid carcinoma (KB) cell lines. tminehan.com Alvaradoin E also demonstrated the ability to induce apoptosis in cultured LNCaP cells and showed in vivo antileukemic activity in a murine model. tminehan.com

While extensive research into novel, synthetically-derived analogs of this compound specifically for enhanced potency is not yet widely published, the data from natural congeners offer crucial insights. The differences in activity among the various alvaradoins suggest that modifications to both the glycone (sugar) and aglycone portions of the molecule can significantly impact biological potency and selectivity. researchgate.net The development of new derivatives would likely explore substitutions on these parts of the molecule to optimize activity and selectivity against specific cancer cell types. ecancer.orgmdpi.com The goal of such derivatization is often to create compounds that are not only more potent but also more selective for cancer cells over healthy cells, potentially overcoming mechanisms of drug resistance. ecancer.orgmdpi.com

Table 1: Cytotoxicity of select Alvaradoin compounds against Human Oral Epidermoid Carcinoma (KB) cell lines.

| Compound | EC₅₀ (µM) | Source |

| Alvaradoin E | 0.050 | tminehan.com |

| Alvaradoin F | 0.065 | tminehan.com |

Advanced Research Methodologies Applied to Alvaradoin M Studies

Spectroscopic and Chromatographic Techniques for Mechanistic and Analytical Research

Spectroscopic and chromatographic methods are fundamental in the study of natural products like Alvaradoin M, offering insights into their structure, purity, and behavior in biological systems.

Advanced Mass Spectrometry for Metabolite Profiling and Modification Analysis

Mass spectrometry (MS) is a powerful tool for the analysis of small molecules, including natural products and their metabolites. Its application in metabolite profiling allows for the comprehensive analysis of metabolic responses within biological systems. scripps.edunih.gov MS is well-established for quantitative analysis of small molecules and can facilitate the identification of previously uncharacterized metabolites. scripps.edu The advantages of MS include a wide dynamic range, the ability to observe diverse molecular species, and reproducible quantitative analysis. scripps.edu

Advanced MS techniques, such as those coupled with liquid chromatography (LC-MS), enable more comprehensive metabolite analyses. scripps.edu Methods like parallel reaction monitoring (pMRM)-information-dependent acquisition (IDA)-enhanced product ion (EPI) scans can provide both quantitative and qualitative metabolite profiling information simultaneously, which is helpful for identifying positional changes in metabolism. mdpi.com This approach utilizes MRM as a survey scan to trigger the acquisition of EPI spectra, offering higher selectivity and sensitivity for profiling predicted metabolites in samples. mdpi.com While powerful for targeted analysis, a limitation of this method is its inability to detect unexpected metabolites not included in the predefined list for MRM transitions. mdpi.com

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique crucial for the structural elucidation of organic compounds. omicsonline.org It provides detailed information on the topology, dynamics, and three-dimensional structure of molecules. omicsonline.org NMR is considered one of the most powerful tools for structure elucidation, offering a complete analysis and interpretation of the entire spectrum. omicsonline.orgglobalresearchonline.net

Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed in structural studies. While 1D NMR (e.g., ¹H, ¹³C) provides good information for simple compounds, multidimensional NMR is often necessary for larger or more complex molecules to achieve high resolution and reduce spectral overlap. omicsonline.org Techniques like COrrelation SpectroscopY (COSY), Nuclear Overhauser Effect SpectroscopY (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide crucial connectivity and spatial information, simplifying complex spectra and allowing for the full characterization of molecular structures, including derivatives of compounds like this compound. slideshare.netarjonline.org The development of cryogenic NMR probes and higher magnetic field strengths has improved the sensitivity of NMR, addressing a historical limitation of the technique. globalresearchonline.netpharmacognosy.us

High-Performance Liquid Chromatography for Compound Purity and Quantitative Analysis in Biological Assays

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. In the context of studying compounds like this compound, HPLC is essential for assessing compound purity and performing quantitative analysis in biological assays.

HPLC methods often rely on retention time for compound identification, but assessing peak purity is crucial to ensure accurate quantification, especially when coelution is possible. sepscience.comchromatographyonline.com Undetected impurities can compromise data quality and lead to misleading results. sepscience.com Peak purity is particularly important in impurity profiling and quality control. sepscience.com

Several methods are used to assess peak purity in HPLC. A common approach utilizes a photodiode array (PDA) detector to measure UV absorbance across a peak and identify spectral variations indicative of coelution. sepscience.com HPLC software can assign metrics like purity angle and purity threshold, but these should be interpreted carefully, and manual review of spectral plots is essential. sepscience.com LC-MS provides a more definitive assessment of coelution based on mass differences, being particularly useful for identifying low-level contaminants. sepscience.com

For quantitative analysis, HPLC typically uses peak areas, although peak height can also be used. researchgate.net Peak area is generally preferred, especially for tailed peaks, as it provides more repeatable results. researchgate.net Quantitative analysis can be performed using methods like normalization, external standardization with calibration curves, or internal standardization. researchgate.netresearchgate.net The accuracy and precision of quantitative HPLC analysis depend on meeting certain chromatographic requirements. researchgate.net

Isothermal Titration Calorimetry and Fluorescence Binding Studies for Protein Interactions

Investigating the interactions between small molecules like this compound and biological targets, such as proteins, is critical for understanding their mechanisms of action. Isothermal Titration Calorimetry (ITC) and fluorescence binding studies are key techniques for this purpose.

ITC is a highly quantitative technique used to measure the thermodynamic properties of biomolecular interactions, including protein-ligand binding. nih.govmalvernpanalytical.comtainstruments.comazom.com It directly measures the heat evolved or absorbed upon the association of binding partners in their native states, requiring no modification with fluorescent tags or immobilization. malvernpanalytical.comazom.com In a single experiment, ITC can determine the binding constant (Ka or KD), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding, providing a complete thermodynamic profile of the interaction. nih.govmalvernpanalytical.comtainstruments.comazom.com By performing titrations at varying temperatures, the heat capacity of binding (ΔCp) can also be determined. nih.gov This detailed thermodynamic information, especially when combined with structural data, can provide a complete dissection of the interaction, identifying important regions of the binding interface and quantifying energetic contributions. nih.govtainstruments.com ITC is widely used in drug discovery for quantifying binding affinity, candidate selection, mechanism of action characterization, and confirming binding targets. malvernpanalytical.comazom.com

Fluorescence binding studies, while not as comprehensively covered in the provided search results in the context of this compound specifically, are a common complementary technique to ITC for studying molecular interactions. These methods often involve monitoring changes in fluorescence properties (intensity, polarization, resonance energy transfer) upon binding, which can provide information about binding affinity and kinetics.

Computational Biology and Cheminformatics Approaches

Computational methods play an increasingly vital role in the research and discovery process for potential therapeutic agents, including natural products like this compound.

Virtual Screening and Ligand-Based Drug Design for Target Identification

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules to identify those likely to bind to a specific drug target, typically a protein. wikipedia.orgnih.gov VS aims to filter enormous chemical spaces to a manageable number of compounds for experimental testing. wikipedia.org It has become an integral part of the drug discovery process, used to select compounds from databases, choose purchasable compounds, and guide the synthesis of new compounds. wikipedia.org

Ligand-based virtual screening (LBVS) is one of the main approaches in VS, particularly useful when the three-dimensional structure of the target protein is unknown. nih.govnih.govresearchgate.netresearchgate.net LBVS relies on information about known active compounds (ligands) to identify molecules with similar properties that are likely to bind to the same target. wikipedia.orgnih.govresearchgate.net Methods used in LBVS include pharmacophore modeling, which identifies the essential features of a ligand required for binding, and 2D/3D chemical similarity analysis, which searches databases for molecules with similar structural or property profiles to known actives. wikipedia.orgnih.govresearchgate.net Molecules with shapes similar to known actives are also sought, as they are likely to fit the target's binding site. wikipedia.org

This compound has been investigated using computational approaches, including virtual screening. In one study, this compound, along with other phytochemicals, was identified as a potential inhibitor of the p53-MDM2 interaction through virtual screening of a library of phytochemicals against p53-MDM2. researchgate.netresearchgate.netmdpi.com This suggests that computational methods like virtual screening can be effectively applied to identify potential targets and mechanisms of action for natural compounds such as this compound. mdpi.com The binding energy scores obtained from computational studies, such as docking, can provide insights into the potential affinity of this compound for a target like MDM2. mdpi.com

Placeholder for Interactive Data Tables: Interactive data tables summarizing research findings, such as binding affinities from ITC or spectral data from NMR/MS, would be presented here.

Quantum Chemical Calculations and Molecular Dynamics Simulations for Binding Energetics and Conformations

Quantum chemical (QC) calculations and molecular dynamics (MD) simulations are powerful computational techniques used to investigate the structural, energetic, and dynamic properties of molecules and their interactions. QC calculations, often employing methods like Density Functional Theory (DFT), can provide insights into the electronic structure, reactivity, and binding energies of small molecules researchgate.netaspbs.com. These calculations are valuable for understanding the fundamental interactions between a compound like this compound and its potential biological targets at an atomic and electronic level. They can help predict preferred conformations and interaction sites.

Molecular dynamics simulations, on the other hand, simulate the time-dependent behavior of molecular systems tsukuba.ac.jp. By applying classical mechanics to atoms and molecules, MD simulations can explore conformational changes, study binding processes, and assess the stability of ligand-receptor complexes over time tsukuba.ac.jprsc.org. Combined QC/MM (Quantum Mechanics/Molecular Mechanics) methods allow for the treatment of chemically reactive parts of a system with high-level QC calculations while treating the surrounding environment with less computationally expensive classical force fields, enabling the study of complex biological systems tsukuba.ac.jp. The integration of QC and MD can provide a comprehensive picture of how a compound interacts with its environment and potential binding partners, including the energetics of these interactions and the resulting conformational changes tsukuba.ac.jpnih.gov. While these methods are broadly applicable to studying the binding energetics and conformations of small molecules, specific detailed applications and findings for this compound within the consulted literature were not identified.

In Vitro and In Vivo Bioassay Development and Optimization

Bioassays are essential tools in the study of natural products and the drug discovery process, allowing for the evaluation of a compound's biological activity. Both in vitro (cell-based) and in vivo (animal model) assays play crucial roles, moving from simplified systems to more complex biological environments researchgate.net.

Establishment of Standardized Cell-Based Assays for Compound Screening

Cell-based assays are widely used for screening libraries of compounds to identify those with desired biological activities researchgate.netsigmaaldrich.comnih.gov. These assays utilize live cells to evaluate the effects of compounds in a more physiologically relevant context compared to purely biochemical assays researchgate.netsigmaaldrich.com. Standardized cell-based assays are crucial for ensuring reproducibility and comparability of results across different experiments and laboratories drugdiscoverynews.com.

Various types of cell-based assays can be established to measure different cellular responses, such as cell viability, proliferation, cytotoxicity, signal transduction pathway activation, protein localization, and gene expression sigmaaldrich.comjmb.or.kr. Advanced technologies like high-content screening (HCS), which combines automated microscopy and image analysis, allow for the extraction of multi-parametric data from individual cells, providing a more detailed understanding of compound-cell interactions researchgate.netjmb.or.kr. The development of 3D cell culture models, such as organoids and spheroids, further enhances the physiological relevance of in vitro screening by mimicking the in vivo cellular microenvironment more closely researchgate.netjmb.or.kr. While cell-based assays are fundamental to screening natural products, specific standardized cell-based assay data for this compound were not found in the consulted search results.

Development of Advanced Animal Models for Preclinical Evaluation

Animal models are indispensable for the preclinical evaluation of the efficacy, pharmacokinetics, and safety of potential therapeutic compounds before human trials nih.gov. They provide a complex in vivo system to assess a compound's activity in a living organism, taking into account systemic effects, metabolism, and excretion .

The development of advanced animal models involves selecting appropriate species and establishing experimental protocols that accurately mimic the human disease or biological process of interest nih.govaragen.com. Rodent models, such as mice and rats, are commonly used due to their genetic tractability and relatively low cost, but other models like ferrets and non-human primates are also employed depending on the research question nih.govaragen.com. Advanced models can involve genetic modifications, surgical interventions, or induction of disease states to create relevant biological environments for testing compounds aragen.com. Preclinical evaluation in animal models helps to bridge the gap between in vitro findings and potential human applications, providing critical data on a compound's in vivo behavior and efficacy researchgate.net. Despite the importance of animal models in preclinical evaluation, specific details on advanced animal models developed or used specifically for the study of this compound were not present in the provided search results.

Future Research Directions and Translational Perspectives for Alvaradoin M

Deeper Mechanistic Investigations and Systems Biology Approaches

To fully understand how Alvaradoin M exerts its effects at the cellular and molecular levels, advanced mechanistic investigations integrating systems biology approaches are crucial. This involves moving beyond targeted assays to comprehensive profiling techniques that can capture the broader cellular impacts of the compound.

Epigenetic Modulation Studies

Epigenetic modifications, such as DNA methylation and histone modifications, play a critical role in regulating gene expression without altering the underlying DNA sequence mdpi.comfrontiersin.orgimrpress.com. These modifications can be influenced by environmental factors and can impact cellular function and disease development mdpi.comimrpress.com. Investigating the epigenetic modulation potential of this compound is vital to understand if and how it influences gene expression through these mechanisms.

Studies could focus on analyzing changes in DNA methylation patterns and histone modifications in cells treated with this compound. Techniques like whole-genome bisulfite sequencing for DNA methylation and ChIP-seq for histone modifications could identify specific genomic regions and genes subject to epigenetic regulation by the compound. Such research would reveal if this compound acts as an epigenetic modulator, potentially influencing long-term cellular behavior and therapeutic responses. Epigenetic modulation is being explored as a therapeutic prospect in various diseases, highlighting the significance of this research avenue for this compound d-nb.infonih.gov.

Exploration of Combination Therapies with this compound

Combination therapy, the use of multiple agents, is a common strategy in treating complex diseases to enhance efficacy, overcome resistance, and reduce toxicity nih.govresearchgate.netnih.gov. Exploring the potential of this compound in combination regimens is a critical translational perspective.

Synergistic Effects with Established Preclinical Agents

Preclinical studies are essential to identify potential synergistic or additive effects when this compound is combined with other therapeutic agents jpreventionalzheimer.com. Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects nih.gov. Testing this compound in combination with established preclinical agents, such as standard chemotherapeutics or targeted therapies, in relevant in vitro and in vivo models can reveal beneficial interactions.

High-throughput screening platforms can be utilized to efficiently evaluate numerous drug combinations and identify synergistic pairs nih.govmdpi.com. Studies have demonstrated the synergistic effects of combining different targeted agents, for example, AKT and mTOR inhibitors in bladder cancer cells nih.govmdpi.com. Identifying synergistic combinations involving this compound would provide a strong rationale for further development and potentially improve therapeutic outcomes.

Mechanisms of Action in Combined Regimens

Understanding the mechanisms underlying synergistic or additive effects in combination therapies involving this compound is crucial for rational drug design and optimization of treatment strategies researchgate.net. This involves investigating how this compound interacts with the pathways targeted by the co-administered agents and how these interactions influence cellular responses.

Mechanistic studies in combined regimens can utilize techniques such as Western blotting, pathway analysis, and advanced imaging to delineate the molecular events occurring upon co-treatment. For instance, examining the impact of the combination on key signaling pathways, cell cycle progression, and apoptosis can reveal how this compound enhances the effects of other drugs nih.govmdpi.commdpi.com. Research into the mechanisms of action in combination therapies, even in other contexts like antibiotics, highlights the complexity and importance of this area for optimizing treatment effectiveness researchgate.netnih.govcapes.gov.brvinmec.com.

Biosynthetic Pathway Elucidation and Metabolic Engineering

Understanding the biosynthetic pathway of this compound is fundamental for ensuring a sustainable and potentially scalable supply of the compound. Alvaradoins belong to the class of anthracenone (B14071504) C-glycosides, which are plant secondary metabolites minervamedica.it. Elucidating the specific enzymes and genes involved in the biosynthesis of this compound in its natural source is a key research direction.

Identification of Biosynthetic Gene Clusters for this compound Production

Identifying the BGC for this compound involves several steps. This typically begins with sequencing the genome of the organism that naturally produces this compound. Bioinformatic tools are then used to scan the genome for potential BGCs, which are often characterized by the presence of genes encoding key biosynthetic enzymes such as polyketide synthases (PKSs), nonribosomal peptide synthetases (NRPSs), or tailoring enzymes. nih.govplos.org Co-expression analysis of genes within a putative cluster can help confirm its involvement in the biosynthetic pathway. plos.org For instance, the identification of the xylindein BGC in Chlorociboria species involved genome resequencing, mining, and phylogenetic analysis, revealing a cluster with a nonreducing PKS and co-regulated genes. wur.nl Similarly, the identification of the cristazarin BGC in Cladonia metacorallifera utilized transcriptome analysis to pinpoint a non-reducing PKS gene and its co-expressed neighbors. plos.org

Heterologous Expression and Synthetic Biology Approaches for Scalable Production

Once the BGC for this compound is identified, heterologous expression in a suitable host organism becomes a viable strategy for scalable production. nih.gov This involves transferring the identified BGC into a microbial chassis, such as Escherichia coli or Saccharomyces cerevisiae, that can be cultured efficiently in bioreactors. nih.gov Synthetic biology tools play a crucial role in optimizing heterologous expression. mdpi.combiorxiv.orgchanzuckerberg.com This includes designing and engineering genetic circuits to regulate gene expression levels, optimizing metabolic pathways in the host organism to enhance precursor availability, and improving the efficiency of the enzymatic steps involved in this compound synthesis. mdpi.com Advances in synthetic biology are enabling the creation of circuits that orchestrate gene expression and re-wire cell metabolism for the synthesis of compounds of interest. biorxiv.org Strategies to improve yield in heterologous expression systems can involve exploiting strong promoters, signal sequences, and secretory pathways. frontiersin.org While synthetic biology holds promise for enhancing the production of valuable chemicals, challenges remain in translating genetic modifications to large-scale bioproduction, including strain stability, metabolic burden, and process scalability. mdpi.combiorxiv.orgchanzuckerberg.com Biofoundries equipped with automation and high-throughput screening systems are facilitating the design-build-test-learn cycle necessary for optimizing heterologous expression and scaling up production. northwestern.edu

Development of Novel Synthetic Routes and Chemoenzymatic Approaches

Chemical synthesis and chemoenzymatic methods offer alternative or complementary routes for obtaining this compound and its analogues. Developing efficient and sustainable synthetic strategies is important for research and potential commercialization.

Sustainable and Efficient Total Synthesis Strategies

Total synthesis of complex natural products like this compound can be challenging. Research in this area focuses on developing novel synthetic routes that are efficient, cost-effective, and environmentally friendly. This involves designing synthetic pathways that minimize the number of steps, maximize reaction yields, and utilize readily available starting materials and less toxic reagents. Strategies in total synthesis often involve the creative application of various chemical reactions and methodologies to construct the complex molecular architecture of the target compound. uchicago.eduuchicago.edursc.orgnih.gov For example, the total synthesis of related anthracenone C-glycosides, alvaradoins E and F, involved key steps such as a stereoselective substitution reaction and a metal-mediated oxidation. calstate.edu Developing sustainable strategies may also involve exploring alternative energy sources and reaction conditions.

Enzymatic Derivatization for Novel Analogues

Enzymatic methods offer a powerful approach for the regioselective and stereoselective modification of natural products, enabling the generation of novel analogues with potentially improved properties. nih.govnih.gov Enzymes such as glycosyltransferases, oxidoreductases, and acyltransferases can be employed to introduce or modify functional groups on the this compound core structure. nih.govnih.gov This chemoenzymatic approach can provide access to a diverse library of analogues that would be difficult to synthesize using purely chemical methods. nih.gov For instance, enzymatic derivatization has been used to enhance the detectability of metabolites like glucose and glycerol (B35011) by LC-MS. nih.gov The development of efficient enzymatic reactions and their integration into synthetic schemes is a key area of research. nih.gov

Preclinical Lead Optimization and Pharmacological Development

For this compound to be developed as a potential therapeutic agent, extensive preclinical research is necessary to optimize its pharmacological properties.

Enhancing Potency, Selectivity, and Biological Stability

Lead optimization is a critical stage in drug discovery where the chemical structure of a lead compound is modified to improve its target specificity, selectivity, and pharmacokinetic properties, including stability. ijpsjournal.comnih.govpharmafeatures.com For this compound, this would involve synthesizing and evaluating a series of analogues to identify compounds with enhanced potency against the desired biological target and improved selectivity over off-targets, which could reduce potential side effects. ijpsjournal.comnih.govpharmafeatures.com Studies on the stability of this compound and its analogues in biological matrices (e.g., plasma, liver microsomes) are crucial to understand their metabolic fate and determine appropriate routes of administration and dosing regimens. ijpsjournal.compharmafeatures.com In silico approaches, such as molecular docking and dynamics simulations, can be used to predict binding affinities and assess the stability of compound-target complexes, guiding the design of improved analogues. mdpi.com this compound has shown activity in in silico studies as a potential inhibitor of p53-MDM2 interaction. mdpi.com Preclinical studies also evaluate pharmacokinetic (PK) and pharmacodynamic (PD) properties to understand how the compound is absorbed, distributed, metabolized, and excreted, and how it interacts with its biological target over time. ijpsjournal.comtheraindx.com Optimizing PK/PD properties is essential for predicting efficacy and determining appropriate dosing strategies in subsequent studies. theraindx.com

Development of Advanced Preclinical Models for Efficacy Prediction

Predicting the clinical efficacy of novel therapeutic compounds like this compound necessitates the utilization of advanced preclinical models that can accurately recapitulate the complexities of human cancers. Traditional preclinical approaches, such as standard two-dimensional cell culture and basic xenograft models, often fail to fully capture the tumor microenvironment, cellular heterogeneity, and intricate signaling pathways present in human malignancies, leading to poor translation to clinical success. nih.govnih.gov The low approval rate for new cancer drugs, with many failing due to lack of efficacy in clinical trials, underscores the limitations of current preclinical methods in predicting successful outcomes. nih.gov

The exploration of this compound has included in silico studies suggesting its potential as a natural inhibitor of the p53-MDM2 interaction, a key pathway often dysregulated in cancer. mdpi.com In silico analyses have provided binding energy scores comparing this compound to other known or potential inhibitors, indicating a theoretical basis for its activity. mdpi.com For instance, one study reported an in silico binding energy score of -14.22 for this compound in the context of MDM2 inhibition. mdpi.com

| Compound | In Silico Binding Energy Score (MDM2 Inhibition) |

| This compound | -14.22 |

| Nutlin-3a | -17.40 |

| Epigallocatechin gallate | -12.19 |

| Alvaradoin E | -11.54 |

| Nordihydroguaiaretic acid | -11.54 |

Note: Data derived from in silico studies on MDM2 inhibition. mdpi.com

To validate such in silico findings and obtain a more accurate prediction of this compound's potential clinical efficacy, advanced preclinical models are crucial. These models offer significant advantages over conventional methods by providing a more physiologically relevant context for evaluating drug response. Patient-Derived Xenograft (PDX) models, for example, involve implanting human tumor tissue directly into immunocompromised mice, preserving key characteristics of the original tumor, including its heterogeneity and stromal components. nih.gov Genetically Engineered Mouse (GEM) models, on the other hand, allow for the study of cancer development and progression in a native immune-competent setting, providing insights into the interplay between the compound, cancer cells, and the immune system. nih.gov

While specific data for this compound in these advanced models is limited in the available literature, studies on related compounds, such as Alvaradoin E and F, have utilized models like the hollow fiber assay. google.comiiarjournals.org The hollow fiber model allows for the in vivo assessment of a compound's activity against different cancer cell lines implanted in fibers within an animal, providing a preliminary evaluation of efficacy in a living system. google.comiiarjournals.org Alvaradoin E, for instance, demonstrated growth inhibition in this model against cell lines such as KB (human oral epidermoid carcinoma), LNCaP (human prostate cancer), and Col2 (human colon carcinoma). google.comiiarjournals.org These findings, while for a related compound, highlight the utility of in vivo models, even those considered less complex than PDX or GEM models, in assessing the potential of Alvaradoin compounds.

For this compound, the development and application of more advanced models like PDX or GEM models, particularly those representing cancer types relevant to its proposed mechanism of action (e.g., cancers with p53-MDM2 dysregulation), would be essential. These models would allow for a comprehensive evaluation of its efficacy in vivo, taking into account factors such as bioavailability at the tumor site, interaction with the tumor microenvironment, and potential effects on the immune system. Furthermore, utilizing in vitro models that better mimic the tumor architecture, such as 3D cell cultures or organoids, could provide valuable insights before moving to complex in vivo systems. The integration of data from these advanced models with molecular profiling of the tumors could help identify biomarkers predictive of response to this compound, further refining efficacy predictions and informing potential clinical trial design.

Q & A

Q. How should researchers structure a literature review to identify gaps in Alvaradoin M studies?

A robust literature review must systematically analyze primary sources (e.g., peer-reviewed journals) and secondary sources (e.g., reviews) while distinguishing between confirmed findings and unresolved controversies. Use databases like PubMed or Web of Science with keywords such as "this compound biosynthesis," "pharmacological activity," or "structural analogs." Critically evaluate methodologies from prior studies to identify inconsistencies (e.g., conflicting bioassay results) and gaps (e.g., lack of in vivo toxicity data). Organize findings thematically (e.g., synthesis pathways, biological targets) and document search strategies to ensure reproducibility .

What frameworks are recommended for formulating research questions about this compound’s mechanisms of action?

Adopt the PICO framework (Population/Problem, Intervention, Comparison, Outcome) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- PICO : Does this compound (Intervention) inhibit tumor growth (Outcome) in murine models (Population) compared to standard chemotherapeutics (Comparison)?

- FINER : Ensure the question addresses understudied aspects (e.g., metabolic stability in human cell lines) while aligning with ethical guidelines for animal or in vitro studies .

Q. What are best practices for selecting analytical techniques in preliminary this compound studies?

Prioritize techniques that balance sensitivity, specificity, and cost:

- Chromatography : HPLC or LC-MS for purity assessment.

- Spectroscopy : NMR for structural elucidation, UV-Vis for concentration quantification.

- Bioassays : Cell viability assays (MTT) for cytotoxicity screening.

Validate methods using positive/negative controls and document instrument calibration protocols to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictory data in this compound bioactivity studies?

Contradictions (e.g., varying IC50 values across studies) may arise from methodological differences (e.g., cell line selection, solvent used). Address this by:

- Triangulation : Cross-validate results using multiple assays (e.g., enzymatic inhibition + cell-based assays).

- Meta-analysis : Statistically aggregate data from independent studies to identify trends.

- Contextual replication : Repeat experiments under standardized conditions (e.g., pH, temperature) .

Q. What mixed-methods approaches are suitable for studying this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Combine quantitative methods (e.g., pharmacokinetic modeling using plasma concentration-time data) with qualitative methods (e.g., semi-structured interviews with pharmacologists to contextualize in vitro-in vivo correlations). Design iterative phases:

Quantitative phase : Measure this compound’s bioavailability in animal models.

Qualitative phase : Interview experts to interpret interspecies variability.

Integration : Use joint displays to map PK-PD discrepancies to methodological limitations .

Q. How should researchers optimize experimental designs for high-throughput screening of this compound derivatives?

Adopt factorial designs to test multiple variables (e.g., substituent groups, reaction temperatures) efficiently. Use Design of Experiments (DoE) software to minimize runs while maximizing data output. For example:

| Factor | Level 1 | Level 2 |

|---|---|---|

| Solvent | DMSO | Ethanol |

| Temperature (°C) | 25 | 37 |

| Concentration | 10 µM | 50 µM |

| Analyze interactions using ANOVA and prioritize derivatives with synergistic effects . | ||

Data Management & Validation

Q. What protocols ensure reproducibility in this compound synthesis?

- Documentation : Record reaction conditions (e.g., catalysts, stoichiometry) in electronic lab notebooks with timestamps.

- Batch testing : Synthesize multiple batches to assess consistency in yield and purity.

- Open data : Share raw NMR spectra and chromatograms via repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers validate unexpected findings in this compound metabolite profiling?

Unexpected metabolites require:

- Structural confirmation : Use high-resolution MS/MS and compare fragmentation patterns with spectral libraries.

- Biological relevance testing : Conduct knockdown assays (e.g., siRNA targeting putative metabolic enzymes) to confirm metabolite-pathway linkages.

- Peer review : Present preliminary data at conferences for external feedback before publication .

Ethical & Publication Standards

Q. What ethical considerations apply to in vivo studies of this compound?

- Follow ARRIVE 2.0 guidelines for animal research: justify sample sizes, report anesthesia protocols, and minimize suffering.

- Obtain approval from institutional animal ethics committees before experimentation.

- Disclose conflicts of interest (e.g., funding from pharmaceutical companies) in publications .

Q. How should researchers address methodological limitations in this compound manuscripts?

Explicitly discuss limitations (e.g., narrow dose ranges, lack of clinical data) in the Discussion section. Propose follow-up studies (e.g., Phase I trials) and link limitations to broader challenges in the field (e.g., solubility issues common to polyphenolic compounds). Use supplemental materials for raw data to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.